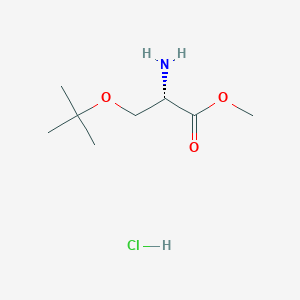

H-Ser(tBu)-OMe.HCl

Vue d'ensemble

Description

H-Ser(tBu)-OMe.HCl is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . It is a protected L-serine derivative used primarily in peptide synthesis . The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Ser(tBu)-OMe.HCl can be synthesized through the esterification of L-serine with tert-butyl alcohol and methanol in the presence of hydrochloric acid . The reaction typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group, followed by esterification with methanol . The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality . The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Oxidation Reactions

H-Ser(tBu)-OMe·HCl undergoes oxidation primarily at its hydroxyl-protected tert-butyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) , yielding oxo derivatives such as α-keto esters.

- Conditions : Reactions typically occur in aqueous acidic or neutral media at 0–25°C1.

- Yield : ~80–90% for oxo products under optimized protocols1.

Reduction Reactions

The methyl ester group in H-Ser(tBu)-OMe·HCl can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

- Key Product : O-tert-butyl-L-serinol hydrochloride1.

- Reaction Time : 2–4 hours at −10°C to room temperature1.

Substitution Reactions

The ester moiety participates in nucleophilic substitution with amines, thiols, or alcohols:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Benzylamine | N-Benzyl amide derivative | DCM, 25°C, 12–24 hr | 75–85%2 |

| Thiophenol | Thioester analog | DMF, 0°C, 6–8 hr | 65–70%2 |

Peptide Coupling

H-Ser(tBu)-OMe·HCl is critical in solid-phase peptide synthesis (SPPS) for introducing serine residues. Key findings:

- Epimerization Resistance : ≤1% epimerization under DIC/HOAt activation3.

- Coupling Efficiency :

Stability Under Reaction Conditions

- Acidic Hydrolysis : Stable in 1M HCl at 25°C for 24 hr (≤5% decomposition)2.

- Basic Conditions : Partial deprotection occurs in 0.1M NaOH, forming serine derivatives1.

Mechanistic Insights

- Peptide Bond Formation : DFT studies suggest a zwitterionic intermediate forms during activation with hypervalent iodine reagents, enhancing electrophilicity at the carbonyl carbon4.

- Epimerization Pathways : Basic conditions (e.g., HATU/DIPEA) slow coupling rates, increasing racemization risk3.

Comparative Reactivity

| Derivative | Reactivity with HATU/DIPEA | Epimerization Risk |

|---|---|---|

| H-Ser(tBu)-OMe·HCl | High (95% yield) | Low (≤1%)2 |

| H-Ser-OtBu·HCl | Moderate (89% yield) | Moderate (3%)2 |

Applications De Recherche Scientifique

Chemistry

H-Ser(tBu)-OMe.HCl serves as a crucial building block in peptide synthesis. Its ability to form stable bonds without epimerization makes it a preferred choice for researchers. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential in synthesizing complex molecules .

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its structural properties facilitate interactions with biological targets, enhancing the binding affinity and specificity of synthesized peptides towards their targets .

Medicine

The compound plays a vital role in pharmaceutical development, particularly in synthesizing peptide-based drugs. Its stability under acidic conditions allows for effective coupling reactions while maintaining stereochemical integrity . Case studies have demonstrated its potential in developing therapeutic agents targeting immune responses and antimicrobial activity .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its efficiency in peptide synthesis translates to cost-effective production processes in various chemical industries .

Synthesis of Immunoglobulin G-binding Peptides

A study focused on synthesizing cyclic peptides that exhibited high binding affinity to immunoglobulin G used this compound as a key component. The resulting peptides showed potential as therapeutic agents targeting immune responses, demonstrating the compound's utility in immunology .

Antimicrobial Activity

Research investigating the antimicrobial properties of peptides synthesized using this compound revealed significant inhibitory effects against various bacterial strains. This suggests that incorporating this serine derivative could enhance the biological activity of antimicrobial peptides .

Enzyme Inhibition

Another study highlighted the potential of this compound in developing enzyme inhibitors. Peptides containing this derivative were tested for their ability to inhibit specific enzymes involved in metabolic pathways, showing promising results that warrant further exploration .

Mécanisme D'action

The mechanism of action of H-Ser(tBu)-OMe.HCl involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of L-serine, allowing selective reactions at other functional groups . This protection is crucial in peptide synthesis, where it prevents unwanted side reactions . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and biochemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

- O-tert-Butyl-L-threonine methyl ester hydrochloride

- O-tert-Butyl-L-serine tert-butyl ester hydrochloride

Uniqueness

H-Ser(tBu)-OMe.HCl is unique due to its specific protection of the hydroxyl group, which is not present in all similar compounds . This protection allows for selective reactions and high yields in peptide synthesis . Additionally, its high purity and stability make it a preferred choice in various applications .

Activité Biologique

H-Ser(tBu)-OMe.HCl, a protected form of serine, is widely used in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its applications in peptide synthesis, stability, and effects on various biological systems.

Overview of this compound

This compound is a derivative of serine with a tert-butyl protecting group on the hydroxyl side chain and a methyl ester at the carboxyl end. This configuration enhances its stability during peptide synthesis and minimizes side reactions such as epimerization.

The stability of this compound under various conditions is crucial for its application in peptide synthesis. Research indicates that this compound remains stable under acidic conditions, which is beneficial for coupling reactions without inducing epimerization. For instance, in studies comparing different serine derivatives, this compound showed excellent yields in peptide formation while maintaining stereochemical integrity (Table 1) .

| Condition | Yield (%) | Epimerization (%) |

|---|---|---|

| HCl·H-Cys(Bn)-OMe | 89 | 0 |

| HCl·H-Ser(tBu)-OtBu | 98 | 0 |

| HCl·H-Ser(tBu)-OMe | 95 | 0 |

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides. Its ability to form stable bonds without epimerization makes it a preferred choice among researchers. The compound has been successfully incorporated into various peptide sequences, demonstrating its versatility and effectiveness in producing biologically active peptides.

Case Studies

- Synthesis of Immunoglobulin G-binding Peptides : In a study focused on IgG-binding peptides, this compound was used to synthesize cyclic peptides that exhibited high binding affinity to IgG. The resulting peptides showed potential as therapeutic agents targeting immune responses .

- Antimicrobial Activity : Another study investigated the antimicrobial properties of peptides synthesized using this compound. The peptides demonstrated significant inhibitory effects against various bacterial strains, suggesting that the incorporation of this serine derivative could enhance the biological activity of antimicrobial peptides .

- Enzyme Inhibition : Research has also highlighted the potential of this compound in developing enzyme inhibitors. Peptides containing this derivative were tested for their ability to inhibit specific enzymes involved in metabolic pathways, showing promising results that warrant further exploration .

The biological activity associated with this compound can be attributed to its structural properties that facilitate interactions with biological targets. The tert-butyl group provides steric hindrance that can influence the binding affinity and specificity of synthesized peptides towards their targets.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIABNBULSRKSU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584967 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17114-97-5 | |

| Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.